
2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride” is a chemical compound with the CAS Number: 1337880-30-4 . Its molecular formula is C14H18Cl2N2O and it has a molecular weight of 301.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O.2ClH/c1-11-2-5-13 (6-3-11)17-14-7-4-12 (8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity Studies
Research on Cu(II) complexes with tridentate ligands, including one structurally similar to 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride, demonstrated strong DNA binding propensity and minor structural changes in calf thymus DNA upon interaction with these complexes. The presence of these complexes led to enhanced DNA cleavage activity, attributed to hydroxyl radicals generated in the presence of a reducing agent. Furthermore, the complexes exhibited low toxicity across various cancer cell lines, with IC50 values ranging between 37 and 156 μM, highlighting their potential therapeutic applications (Kumar et al., 2012).
Catalytic Enantioselective Reduction
In the context of chemical synthesis, catalytic enantioselective borane reduction of benzyl oximes, involving similar compounds, has been utilized for the preparation of chiral amines. This process is significant for asymmetric synthesis, offering a method to obtain enantiomerically pure compounds, which is crucial in drug development and various fields of chemistry (Huang, Ortiz-Marciales, & Hughes, 2010).
Complexation with Metal Ions
The compound and its derivatives have been studied for their ability to form complexes with metal ions such as Cu(II) and Cd(II). These complexes have been characterized and show distinct geometrical structures and potential for interaction with biomolecules. This area of research is crucial for understanding the coordination chemistry of these compounds and exploring their potential in catalysis, material science, and biological applications (Mardani et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[6-(4-methylphenoxy)pyridin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-11-2-5-13(6-3-11)17-14-7-4-12(8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHDXUUIMMFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

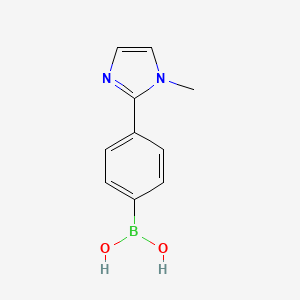
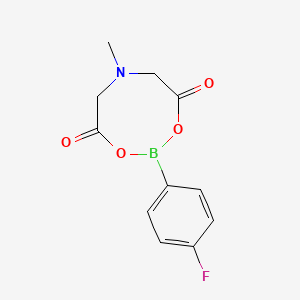



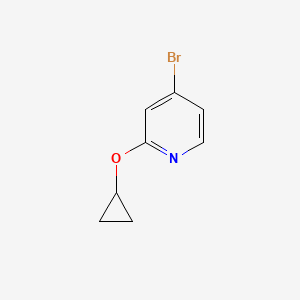
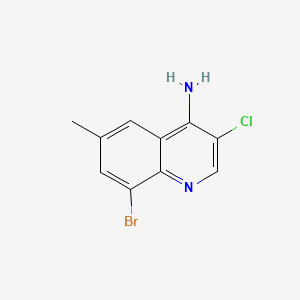
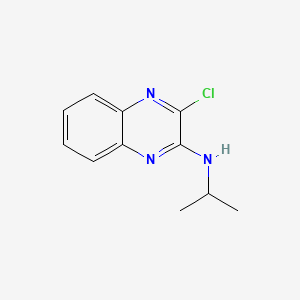
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)
